

# Application Note: Protocol for Testing Mavatrep in Dorsal Root ganglion Cultures

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## Compound of Interest

Compound Name: Mavatrep

Cat. No.: B1676220

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## Abstract

This document provides a detailed protocol for the in vitro assessment of **Mavatrep**, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, using primary dorsal root ganglion (DRG) neuron cultures. DRG neurons are primary sensory neurons crucial for transmitting pain signals; making them a vital model for analgesic drug discovery.<sup>[1]</sup> This protocol outlines methods for the isolation and culture of rodent DRG neurons, subsequent treatment with **Mavatrep**, and functional assessment of neuronal activity in response to TRPV1 agonists. The provided methodologies are intended to offer a robust framework for researchers investigating the efficacy and mechanism of action of **Mavatrep** and other TRPV1 modulators.

## Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons of the dorsal root ganglia.<sup>[2][3]</sup> It functions as a polymodal nociceptor, activated by various stimuli including heat, capsaicin (the pungent component of chili peppers), and low pH.<sup>[4]</sup> Its role in pain physiology and neurogenic inflammation is well-established, making it a key target for the development of novel analgesics.<sup>[5]</sup>

**Mavatrep** (JNJ-39439335) is a potent and selective competitive antagonist of the TRPV1 receptor. Clinical studies have demonstrated its potential in reducing pain associated with

osteoarthritis. In vitro assays using DRG neuron cultures provide a powerful platform to dissect the cellular mechanisms underlying **Mavatrep**'s analgesic effects and to screen for other potential TRPV1 antagonists. This application note details the necessary protocols to effectively test **Mavatrep** in a preclinical setting.

## Data Presentation

Table 1: Summary of Experimental Parameters and Expected Outcomes

Parameter	Description	Experimental Group	Expected Outcome
Cell Viability	Assesses the toxicity of Mavatrep on DRG neurons.	Vehicle Control, Mavatrep (various concentrations)	No significant difference in viability between vehicle and Mavatrep-treated groups.
Capsaicin-Induced Calcium Influx	Measures the influx of calcium ions upon TRPV1 activation by capsaicin.	Vehicle Control, Mavatrep Pre-treatment + Capsaicin	Dose-dependent inhibition of capsaicin-induced calcium influx in Mavatrep-treated neurons compared to vehicle.
Spontaneous Firing Rate (MEA)	Measures the baseline electrical activity of DRG neurons.	Vehicle Control, Mavatrep (various concentrations)	Minimal change in spontaneous firing rate expected, as Mavatrep primarily acts as an antagonist.
Capsaicin-Evoked Firing Rate (MEA)	Measures the increase in neuronal firing upon capsaicin application.	Vehicle Control + Capsaicin, Mavatrep Pre-treatment + Capsaicin	Significant reduction in capsaicin-evoked firing rate in Mavatrep-treated neurons.
Current Density (Patch Clamp)	Measures the capsaicin-activated inward current.	Vehicle Control + Capsaicin, Mavatrep Pre-treatment + Capsaicin	Mavatrep will reduce the amplitude of the capsaicin-evoked inward current.

## Experimental Protocols

### Isolation and Culture of Rodent Dorsal Root Ganglia (DRG) Neurons

This protocol is adapted from established methods for murine DRG culture.

**Materials:**

- Adult mice or rats
- Dulbecco's Modified Eagle Medium/F-12 (DMEM/F12)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Collagenase Type II
- Dispase II
- Trypsin-EDTA (0.05%)
- Poly-D-lysine
- Laminin
- Neurobasal Medium supplemented with B-27 and GlutaMAX
- Nerve Growth Factor (NGF)
- Ara-C (to inhibit non-neuronal cell proliferation)

**Procedure:**

- Euthanize the animal according to approved institutional guidelines.
- Dissect the vertebral column and carefully extract the dorsal root ganglia.
- Transfer the DRGs into a tube containing cold DMEM/F12.
- Digest the ganglia with a solution of Collagenase Type II and Dispase II in a shaking incubator at 37°C for 30-45 minutes.
- Gently centrifuge the ganglia and aspirate the enzyme solution.

- Wash the ganglia with DMEM/F12.
- Triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.
- Plate the dissociated neurons onto Poly-D-lysine and Laminin-coated culture plates or multi-electrode array (MEA) plates.
- Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, Penicillin-Streptomycin, and NGF at 37°C in a 5% CO2 incubator.
- After 24 hours, add Ara-C to the culture medium to select for neurons.
- Maintain the cultures for 3-7 days before conducting experiments.

## Mavatrep Treatment

- Prepare stock solutions of **Mavatrep** in a suitable solvent (e.g., DMSO).
- On the day of the experiment, dilute the **Mavatrep** stock solution to the desired final concentrations in the culture medium.
- Incubate the DRG cultures with the **Mavatrep**-containing medium for a predetermined period (e.g., 30 minutes to 1 hour) before performing functional assays.
- A vehicle control (medium with the same concentration of DMSO without **Mavatrep**) should be included in all experiments.

## Functional Assays

Principle: This assay measures changes in intracellular calcium concentration in response to TRPV1 activation.

Procedure:

- Load the DRG cultures with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
- After loading, wash the cells with a physiological salt solution.

- Acquire baseline fluorescence images.
- Apply a known concentration of capsaicin to stimulate the TRPV1 channels.
- Record the changes in fluorescence intensity over time.
- In the experimental group, pre-incubate the cells with **Mavatrep** before capsaicin application.
- Analyze the data by quantifying the change in fluorescence intensity, which is proportional to the intracellular calcium concentration.

Principle: MEAs allow for the non-invasive, long-term recording of extracellular field potentials from a population of neurons, providing insights into network activity and neuronal excitability.

Procedure:

- Culture DRG neurons on MEA plates.
- Record the baseline spontaneous electrical activity of the neuronal network.
- Apply **Mavatrep** at various concentrations and record the activity.
- Following **Mavatrep** incubation, apply capsaicin to the cultures and record the evoked activity.
- Analyze the data for changes in spike rate, burst frequency, and network synchrony.

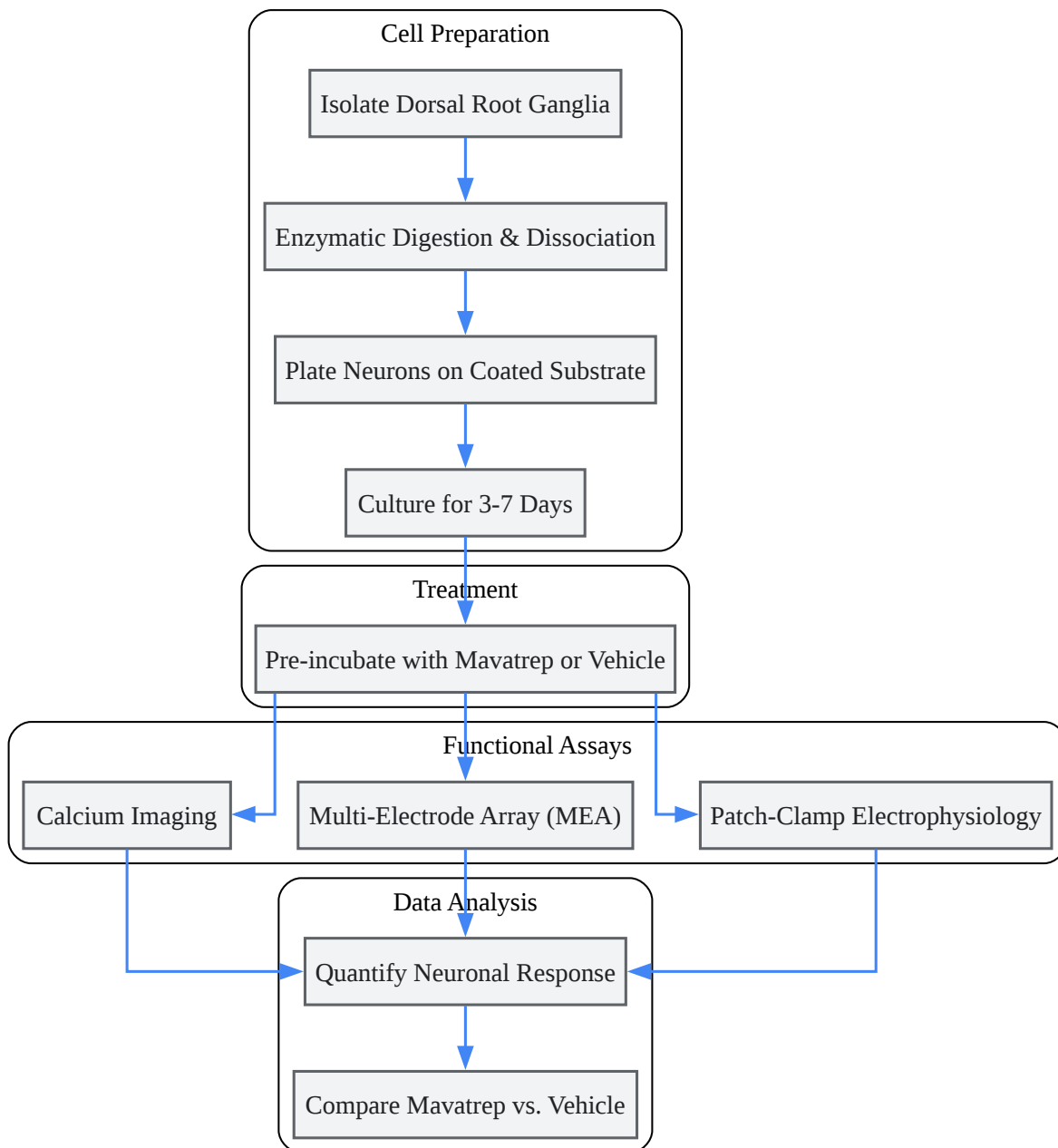
Principle: This technique allows for the direct measurement of ion channel currents in individual neurons, providing detailed information about channel properties and modulation by compounds like **Mavatrep**.

Procedure:

- Identify a single DRG neuron under a microscope.
- Establish a whole-cell patch-clamp configuration.
- Apply a voltage protocol to record baseline membrane currents.

- Perfuse the cell with a solution containing capsaicin to elicit a TRPV1-mediated current.
- Following washout, pre-incubate the neuron with **Mavatrep** and then co-apply with capsaicin.
- Measure the amplitude and kinetics of the capsaicin-evoked currents in the presence and absence of **Mavatrep**.

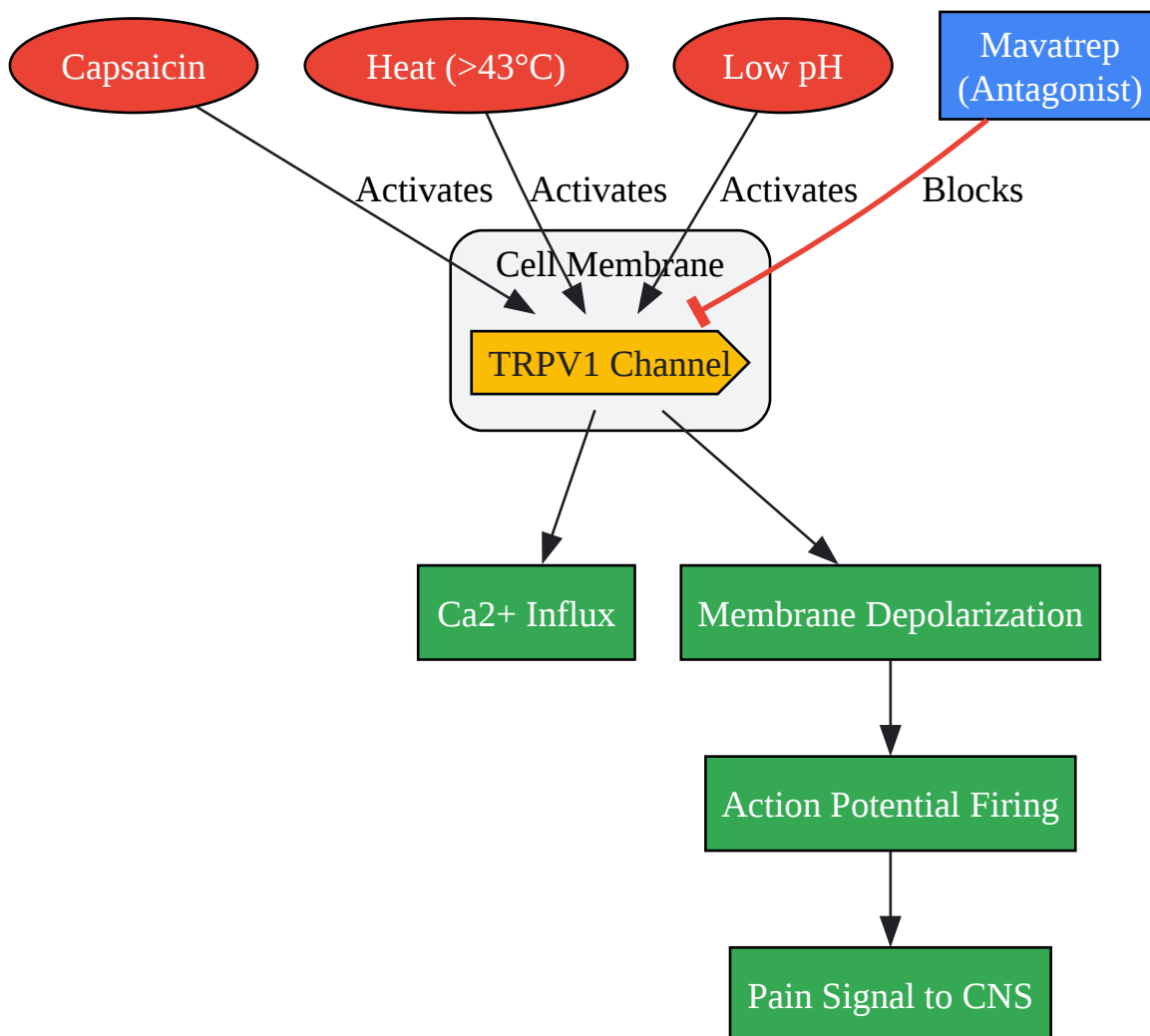
## Visualizations



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Caption: Experimental workflow for testing **Mavatrep** in DRG cultures.





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Caption: Simplified TRPV1 signaling pathway and the antagonistic action of **Mavatrep**.

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## References

- 1. [worthington-biochem.com](http://worthington-biochem.com) [[worthington-biochem.com](http://worthington-biochem.com)]
- 2. Targeting dorsal root ganglia and primary sensory neurons for the treatment of chronic pain: an update - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. [tandfonline.com](http://tandfonline.com) [[tandfonline.com](http://tandfonline.com)]
- 4. TRPV1 antagonist JNJ-39439335 (mavatrep) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 5. MAC Clinical Research Announces Clinical Development of Mavatrep, a TRPV1 Antagonist Analgesic Drug - MAC Clinical Research [[macplc.com](http://macplc.com)]
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